molecular formula C9H16O3 B2627474 Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate CAS No. 3285-05-0

Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate

Cat. No.: B2627474
CAS No.: 3285-05-0
M. Wt: 172.224
InChI Key: PBKFWYSVDHUAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a hydroxyl group at position 2, a methyl group at position 4, and a methyl ester at position 1. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol.

Properties

IUPAC Name

methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKFWYSVDHUAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-methylcyclohexane-1-carboxylate or 2-carboxy-4-methylcyclohexane-1-carboxylate.

    Reduction: Formation of 2-hydroxy-4-methylcyclohexanol.

    Substitution: Formation of methyl 2-alkoxy-4-methylcyclohexane-1-carboxylate.

Scientific Research Applications

Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Structural Features
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate C₁₀H₁₆O₃ Ester, hydroxyl Substituted cyclohexane ring with methyl and hydroxyl groups
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride C₉H₁₇NO₂·HCl Ester, methylamino Cyclohexane ring with methylamino group; hydrochloride salt form
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₅NO₂ Ester, amino Cyclohexene ring (unsaturated) with amino and ethyl ester groups
Methyl 2-hydroxyacetate C₃H₆O₃ Ester, hydroxyl Simple linear ester with α-hydroxyl group
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene ester Polycyclic diterpene backbone with methyl ester
Key Observations:
  • Substitution Patterns: The target compound’s hydroxyl and methyl groups on the cyclohexane ring contrast with analogs like Methyl 1-(methylamino)cyclohexanecarboxylate, which replaces the hydroxyl with a methylamino group, enhancing basicity and pharmaceutical relevance .
  • Ring Saturation: Ethyl 2-amino-1-cyclohexene-1-carboxylate features an unsaturated cyclohexene ring, enabling conjugation and reactivity distinct from saturated analogs .
  • Molecular Complexity : Diterpene esters (e.g., Sandaracopimaric acid methyl ester ) exhibit significantly larger, fused-ring systems, impacting solubility and biological activity .

Physicochemical and Spectroscopic Properties

Hydrogen Bonding and Crystal Packing

The hydroxyl group in this compound facilitates hydrogen bonding, influencing crystal packing and stability. Similar behavior is observed in Methyl 2-hydroxyacetate, where the α-hydroxyl group enhances intermolecular interactions . In contrast, Methyl 1-(methylamino)cyclohexanecarboxylate forms ionic interactions via its hydrochloride salt, altering solubility and crystallinity .

NMR and Chromatographic Characterization
  • Methyl Shikimate () and the target compound share cyclohexane-derived structures, with distinct NMR shifts due to substituent positions. For example, the hydroxyl group in the target compound would produce a downfield shift in ¹H NMR compared to ester-only analogs .
  • Gas chromatography (GC) traces of diterpene esters (e.g., Torulosic acid methyl ester ) highlight higher retention times due to increased molecular weight and hydrophobicity .

Biological Activity

Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

This compound features a cyclohexane ring with both a hydroxyl group and a carboxylate ester group. These functional groups contribute to its reactivity and potential interactions within biological systems.

Chemical Structure

  • Molecular Formula : C10_{10}H18_{18}O3_3
  • Molecular Weight : Approximately 174.25 g/mol
  • Boiling Point : 100.9 °C

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing enzyme activity and potentially modulating biochemical pathways.

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

  • Antimicrobial Effects : Studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi, indicating potential antimicrobial properties.
  • Anti-inflammatory Properties : The compound may reduce inflammation through its interaction with inflammatory pathways.
  • Enzyme Modulation : It may act as a substrate or inhibitor for specific enzymes, impacting metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various pathogens
Anti-inflammatoryReduces markers of inflammation in vitro
Enzyme InteractionModulates enzyme activity in metabolic pathways

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds in terms of biological activity. Below is a comparison table highlighting these similarities:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activity
Methyl 4-methylcyclohexane-1-carboxylateCyclohexane ring, ester groupModerate antimicrobial effects
Methyl 2-hydroxycyclohexane-1-carboxylateCyclohexane ring, hydroxyl groupAnti-inflammatory properties
Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylateCyclohexane ring, hydroxyl groupAntioxidant activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.